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Compound of Interest

Compound Name: 5-Ethynyl-2-methylbenzamide

CAS No.: 1393901-32-0

Cat. No.: B1407719

Get Quote

Abstract
This guide provides a comprehensive technical overview of 5-Ethynyl-2-methylbenzamide, a

key chemical intermediate in contemporary drug discovery and development. We will delve into

its precise chemical identity, elucidate a robust synthetic pathway via Sonogashira coupling,

detail its critical role as a precursor to Poly (ADP-ribose) polymerase (PARP) inhibitors, and

outline standard analytical methodologies for its characterization. This document is intended to

serve as a vital resource for researchers, chemists, and drug development professionals,

offering both foundational knowledge and actionable protocols to leverage this compound's

potential in medicinal chemistry.

Nomenclature and Structural Elucidation
The compound, identified by the CAS Number 1009307-37-5, is authoritatively named 5-
Ethynyl-2-methylbenzamide according to the International Union of Pure and Applied

Chemistry (IUPAC) nomenclature standards.[1] The structure consists of a benzamide core,

which is a benzene ring attached to an amide functional group (-CONH₂). The ring is
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substituted at position 2 with a methyl group (-CH₃) and at position 5 with an ethynyl group (-

C≡CH).

Structural Formula:

Molecular Formula: C₁₀H₉NO

Molecular Weight: 159.19 g/mol

Canonical SMILES: CC1=C(C=C(C=C1)C#C)C(=O)N

The presence of the terminal alkyne (ethynyl group) is of paramount importance, as it serves as

a reactive handle for "click chemistry" and other cross-coupling reactions, enabling its versatile

use as a building block in the synthesis of more complex molecules.[2][3][4]

Physicochemical Properties
Understanding the physicochemical properties of 5-Ethynyl-2-methylbenzamide is crucial for

its handling, reaction setup, and purification. Below is a summary of its key computed

properties.

Property Value Source

Molecular Weight 159.19 g/mol PubChem

Molecular Formula C₁₀H₉NO PubChem

XLogP3 (Predicted) 1.8 PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
1 PubChem

Rotatable Bond Count 1 PubChem

Topological Polar Surface Area 43.1 Å² PubChem

Note: These values are computationally predicted and should be used as a guide.

Experimental validation is recommended for critical applications.
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Synthesis Protocol: Palladium/Copper-Catalyzed
Sonogashira Coupling
The most efficient and widely adopted method for synthesizing 5-Ethynyl-2-methylbenzamide
is the Sonogashira cross-coupling reaction.[5][6][7] This powerful carbon-carbon bond-forming

reaction couples a terminal alkyne with an aryl halide. In this case, 5-bromo-2-

methylbenzamide is coupled with a protected or terminal alkyne source.

Rationale for Method Selection
Expertise & Experience: The Sonogashira coupling is a cornerstone of modern organic

synthesis, renowned for its reliability, high yields, and broad functional group tolerance under

mild conditions.[8] The use of a palladium catalyst in conjunction with a copper(I) co-catalyst

is a well-established system that ensures efficient transmetalation and reductive elimination

steps, which are key to the catalytic cycle.[5][8]

Trustworthiness: This protocol is self-validating. The starting material, 5-bromo-2-

methylbenzamide, is commercially available or readily synthesized. The reaction progress

can be easily monitored by Thin-Layer Chromatography (TLC), and the final product can be

rigorously purified and characterized using standard techniques like column chromatography

and NMR spectroscopy, ensuring the identity and purity of the target molecule.

Experimental Workflow
Below is a detailed, step-by-step methodology for the synthesis.

Starting Materials:

5-bromo-2-methylbenzamide

Ethynyltrimethylsilane (TMS-acetylene)

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

Copper(I) iodide (CuI)

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Tetrahydrofuran (THF), anhydrous

Tetrabutylammonium fluoride (TBAF) or Potassium carbonate (K₂CO₃) in Methanol

Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)

Protocol:

Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon),

add 5-bromo-2-methylbenzamide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

Solvent and Reagent Addition: Add anhydrous THF and triethylamine (3.0 eq). Stir the

mixture until all solids are dissolved.

Alkyne Addition: Add ethynyltrimethylsilane (1.5 eq) dropwise to the reaction mixture at room

temperature. The TMS group is used here as a protecting group for the terminal alkyne to

prevent self-coupling.

Reaction Execution: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, or until TLC

analysis indicates complete consumption of the starting aryl bromide.

Workup (Aqueous): Cool the reaction to room temperature. Dilute the mixture with ethyl

acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Deprotection: Dissolve the crude TMS-protected intermediate in THF or methanol. Add a

deprotecting agent such as TBAF (1.1 eq in THF) or K₂CO₃ (2.0 eq in methanol) and stir at

room temperature for 1-2 hours.

Purification: After deprotection is complete (monitored by TLC), concentrate the mixture and

purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate

gradient to yield 5-Ethynyl-2-methylbenzamide as a solid.[9]

Synthesis Workflow Diagram
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Reagents & Catalysts
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Fig. 1: Sonogashira Synthesis Workflow.
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Caption: Fig. 1: Sonogashira Synthesis Workflow.

Application in Drug Development: A Precursor to
PARP Inhibitors
The primary significance of 5-Ethynyl-2-methylbenzamide in the pharmaceutical industry is its

role as a key building block for the synthesis of Poly (ADP-ribose) polymerase (PARP)

inhibitors.[10][11]

Mechanism of PARP Inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/product/b1407719/docs?utm_src=pdf-body-img#an-in-depth-technical-guide-to-5-ethynyl-2-methylbenzamide
https://www.benchchem.com/product/b1407719/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-5-ethynyl-2-methylbenzamide
https://pmc.ncbi.nlm.nih.gov/articles/PMC7378964/
https://www.researchgate.net/publication/260058764_Development_of_a_Fit-for-Purpose_Large-Scale_Synthesis_of_an_Oral_PARP_Inhibitor
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1407719?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


PARP enzymes, particularly PARP-1, are crucial for repairing DNA single-strand breaks (SSBs)

through the base excision repair (BER) pathway.[12][13] In cancer cells with deficiencies in

other DNA repair pathways, such as homologous recombination (HR) which is often

compromised in BRCA1/2 mutated cancers, the inhibition of PARP leads to an accumulation of

unrepaired SSBs.[12][14] During DNA replication, these SSBs are converted into toxic double-

strand breaks (DSBs). The cell's inability to repair these DSBs via the faulty HR pathway

results in cell death—a concept known as synthetic lethality.[10][12] PARP inhibitors exploit this

vulnerability, offering a targeted therapy for specific cancer types.[10][14]

Role of 5-Ethynyl-2-methylbenzamide
The benzamide moiety of the molecule is a well-established pharmacophore that mimics the

nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of the PARP

enzyme.[13] The 2-methyl group provides structural constraints, and the 5-ethynyl group

serves as a versatile synthetic handle to append larger, more complex chemical scaffolds.

These appended structures are designed to interact with other regions of the enzyme, such as

the adenosine-binding pocket, thereby enhancing potency and selectivity.[10] For instance, this

intermediate is a documented precursor in the synthesis of Niraparib, an FDA-approved PARP

inhibitor.[11]

PARP Inhibition Pathway Diagram
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Fig. 2: Mechanism of Synthetic Lethality.
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Caption: Fig. 2: Mechanism of Synthetic Lethality.

Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of

synthesized 5-Ethynyl-2-methylbenzamide.
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Standard Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to

confirm the molecular structure. Specific chemical shifts and coupling constants for the

aromatic protons, the methyl group, the amide protons, and the unique acetylenic proton and

carbons provide a definitive fingerprint of the molecule.[15][16]

High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the

purity of the compound.[17] A reversed-phase C18 column with a mobile phase gradient of

water and acetonitrile is typically used. Purity is assessed by integrating the peak area at a

specific UV wavelength (e.g., 254 nm).

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the

exact molecular weight and elemental composition, providing unequivocal evidence of the

compound's identity.[18]

Representative Analytical Data
The following table summarizes expected analytical data based on literature and spectral

prediction.

Technique Parameter
Expected
Value/Observation

¹H NMR (400 MHz, CDCl₃) Chemical Shift (δ)

~8.0-7.2 (m, 3H, Ar-H), ~5.8

(br s, 2H, NH₂), ~3.1 (s, 1H,

C≡C-H), ~2.5 (s, 3H, CH₃)

¹³C NMR (100 MHz, CDCl₃) Chemical Shift (δ)

~170 (C=O), ~140-120 (Ar-C),

~82 (Ar-C≡C), ~80 (Ar-C≡C-

H), ~20 (CH₃)

HRMS (ESI+) [M+H]⁺
Calculated for C₁₀H₁₀NO⁺:

160.0757; Found: 160.075X

HPLC Purity >98% (by area % at 254 nm)

Conclusion
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5-Ethynyl-2-methylbenzamide is more than a simple chemical; it is an enabling tool in the

field of medicinal chemistry. Its well-defined structure, accessible synthesis via the robust

Sonogashira coupling, and its critical role as a pharmacophore and versatile building block for

PARP inhibitors underscore its importance. This guide has provided the essential technical

details required for its synthesis, characterization, and application, empowering research and

development professionals to effectively utilize this compound in the ongoing quest for novel

cancer therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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